Cas no 2228471-60-9 (tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)

Tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure features a piperazine ring with a Boc-protecting group, enhancing stability and facilitating selective modifications. The presence of a chloro and dimethyl-substituted pyridazine moiety offers reactive sites for further functionalization, making it useful in the development of bioactive compounds. The tert-butyloxycarbonyl (Boc) group provides ease of deprotection under mild acidic conditions, enabling controlled synthesis of complex molecules. This compound is characterized by high purity and consistent performance, making it a reliable choice for medicinal chemistry applications.
tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate structure
2228471-60-9 structure
Product Name:tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate
CAS No:2228471-60-9
MF:C15H23ClN4O2
MW:326.821722269058
CID:5879791
PubChem ID:165797218
Update Time:2025-05-19

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate
    • EN300-1892681
    • 2228471-60-9
    • Inchi: 1S/C15H23ClN4O2/c1-9-10(2)18-19-13(16)12(9)11-8-20(7-6-17-11)14(21)22-15(3,4)5/h11,17H,6-8H2,1-5H3
    • InChI Key: PGUAKYJKMXJSGW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=C(C)N=N1)C1CN(C(=O)OC(C)(C)C)CCN1

Computed Properties

  • Exact Mass: 326.1509537g/mol
  • Monoisotopic Mass: 326.1509537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.4Ų

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate (CAS No. 2228471-60-9): A Comprehensive Overview

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate, identified by its CAS number 2228471-60-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a chloro-substituted pyridazine ring, contribute to its distinct chemical properties and biological interactions.

The synthesis and characterization of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate involve meticulous chemical processes that ensure high purity and yield. The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the molecule during various chemical reactions. Meanwhile, the chloro-substituted pyridazine ring plays a crucial role in modulating the biological activity of the compound. This combination of structural elements makes it an intriguing candidate for further exploration in drug discovery.

In recent years, there has been growing interest in pyridazine derivatives due to their potential applications in treating various diseases. Studies have shown that compounds with similar structural motifs exhibit inhibitory effects on several enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The presence of both chloro and methyl groups in the pyridazine ring of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate may contribute to its ability to interact with biological targets in a specific manner, thereby influencing cellular processes.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary research indicates that it demonstrates promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its potential role in modulating neurotransmitter systems has been explored, suggesting its relevance in the development of novel therapeutics for neurological disorders. These findings highlight the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The chemical properties of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate make it a versatile intermediate in synthetic chemistry. Its stability under various reaction conditions allows for its use in multi-step synthetic routes to more complex molecules. Furthermore, its solubility characteristics can be tailored through modifications to improve bioavailability and pharmacokinetic properties. These attributes make it a valuable building block for medicinal chemists seeking to develop new drug candidates.

The latest advancements in computational chemistry have also played a significant role in understanding the behavior of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, aiding in the design of more effective derivatives. These computational approaches complement experimental data and accelerate the drug discovery process by predicting potential binding modes and affinities.

The synthesis of this compound involves several key steps that require precise control over reaction conditions. The introduction of the chloro group into the pyridazine ring is a critical step that must be carefully optimized to ensure high yield and selectivity. Additionally, the attachment of the piperazine carboxylate moiety requires careful consideration to maintain the integrity of the overall structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The safety profile of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate is another important aspect that has been evaluated through rigorous toxicological studies. Initial assessments suggest that it exhibits low toxicity at moderate doses, making it a promising candidate for further clinical development. However, comprehensive safety evaluations are necessary before it can be considered for human use. These studies will provide critical data on its long-term effects and potential side reactions.

The future directions for research on tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate include exploring its potential as an anti-inflammatory agent and studying its interactions with other therapeutic targets. The compound's unique structural features offer opportunities for designing analogs with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be essential to fully realize its therapeutic potential.

In conclusion, tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate (CAS No. 2228471-60-9) is a multifaceted compound with significant promise in pharmaceutical research. Its distinctive structure, combined with promising preclinical data, positions it as a valuable asset in the quest for new treatments for various diseases. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in drug development efforts worldwide.

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